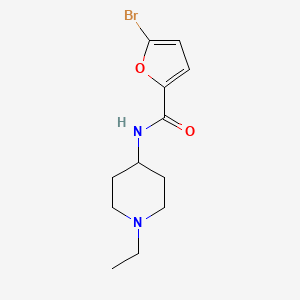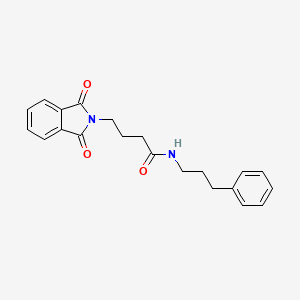![molecular formula C20H11ClF5N3O2S2 B4577978 3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4577978.png)
3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
説明
Synthesis Analysis
The synthesis of compounds related to "3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide" often involves multi-step processes that include reactions such as cyclization, halogenation, and nucleophilic substitution. A notable method involves the preparation of 3-cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thiones, which are then reacted with chloroacetonitrile or chloroacetamide to furnish carboxamide analogs. These precursors can undergo further reactions to yield the final compounds. For instance, Abdel-Monem et al. (2001) detailed the synthesis of closely related compounds through reactions involving chloroacetone or phenacyl bromide to yield 2-acetyl or benzoyl-3-amino-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridines (Abdel-Monem, Mohamed, & Bakhite, 2001).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by a complex arrangement of rings, functional groups, and fluorine substitutions which contribute to their unique chemical behavior. Structural analyses often involve X-ray crystallography to determine the precise arrangement of atoms within the molecule. Studies like those by Dyachenko et al. (2019) have employed multicomponent condensation reactions to synthesize functionalized thieno[2,3-b]pyridines and analyzed their structures through X-ray structural analysis (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).
Chemical Reactions and Properties
The chemical reactivity of this compound class includes its ability to undergo various organic reactions such as Thorpe-Ziegler cyclization, nucleophilic displacement, and reactions with different reagents to form new derivatives. For example, Abdel-Monem et al. (2001) demonstrated the synthesis of new pyridothienopyrimidines and triazines through reactions of 3-amino-2-carbamoyl-6-(2'-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine with various nucleophiles (Abdel-Monem, Mohamed, & Bakhite, 2001).
科学的研究の応用
Chemical Synthesis and Reactions
This compound belongs to a class of chemicals involved in various organic synthesis processes. The synthesis often involves reactions with chloroacetonitrile or chloroacetamide to produce analogs that are precursors for further chemical transformations. These synthetic routes enable the creation of novel pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems, showcasing the compound's versatility in heterocyclic chemistry. For instance, compounds have been synthesized that serve as intermediates for further reactions, leading to a variety of structurally diverse heterocyclic compounds (A. Abdel-rahman et al., 2003).
Biological Activities
The derivatives of this compound have been studied for their antiproliferative activities, particularly against enzymes like phospholipase C. Modifications to the core structure have shown to influence the biological activity significantly. For example, specific modifications at the 3-amino and 2-aryl carboxamide functionalities resulted in the complete elimination of activity, while others enhanced it, highlighting the importance of structural optimization in medicinal chemistry (M. van Rensburg et al., 2017).
Antiproliferative Activity
Studies have also focused on the synthesis of thieno[2,3-b]pyridine derivatives with potential antiproliferative effects. The exploration of structure-activity relationships has led to the identification of compounds with significant activity against cancer cell lines, suggesting potential applications in cancer therapy. These studies contribute to the understanding of how modifications in the molecular structure can enhance or reduce the antiproliferative properties of these compounds (Joyce Hung et al., 2014).
Antimicrobial Activity
Certain derivatives synthesized from related compounds have shown antimicrobial activities, indicating their potential as leads for developing new antimicrobial agents. The synthesis and evaluation of these compounds against various bacteria and fungi underscore the compound's relevance in addressing resistance to existing antimicrobial drugs (M. Gad-Elkareem et al., 2011).
特性
IUPAC Name |
3-amino-N-[4-[chloro(difluoro)methoxy]phenyl]-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF5N3O2S2/c21-20(25,26)31-10-5-3-9(4-6-10)28-17(30)16-15(27)14-11(19(22,23)24)8-12(29-18(14)33-16)13-2-1-7-32-13/h1-8H,27H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRYJNTMLQWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF5N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea](/img/structure/B4577908.png)
![1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)

![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)
![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4577941.png)
![1-benzyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4577949.png)
![2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4577954.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577957.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)
![2-(2-chlorophenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4577991.png)